Lactide-caprolactone coploymer
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Overview
Description
Lactide-caprolactone coploymer is a biodegradable and bioabsorbable polymer synthesized from the monomers L-lactic acid and ε-caprolactone. This copolymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactide-caprolactone coploymer is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the use of catalysts such as aluminum complexes, zinc complexes, or other metal-based initiators. The polymerization can be conducted in bulk or in solution, with reaction temperatures ranging from 110°C to 180°C .
Industrial Production Methods: Industrial production of lactide-caprolactone copolymer involves a two-step polymerization process. In the first step, ε-caprolactone is polymerized to form the B block, followed by the polymerization of L-lactic acid to form the A blocks. This results in an ABA-type block copolymer structure. The process is optimized to achieve high yield and desired mechanical properties by varying the molar ratio of the monomers and polymerization time .
Chemical Reactions Analysis
Types of Reactions: Lactide-caprolactone coploymer undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. These reactions are influenced by factors such as pH, temperature, and the presence of enzymes .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by acids or bases.
Transesterification: Can be catalyzed by metal complexes or enzymes.
Degradation: Enzymatic degradation involves enzymes such as lipases and esterases
Major Products Formed: The primary products formed from the degradation of lactide-caprolactone copolymer are lactic acid and 6-hydroxyhexanoic acid, which are further metabolized in biological systems .
Scientific Research Applications
Lactide-caprolactone coploymer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model polymer for studying polymerization mechanisms and degradation kinetics
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine
Medicine: Utilized in the fabrication of surgical sutures, drug delivery systems, and bone fixation devices
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly plastics
Mechanism of Action
Lactide-caprolactone coploymer is often compared with other biodegradable polymers such as poly(lactic acid) and poly(ε-caprolactone). While poly(lactic acid) is known for its high strength and rigidity, it is relatively brittle. Poly(ε-caprolactone), on the other hand, is more flexible but has lower mechanical strength. This compound combines the advantages of both, offering a balance of strength, flexibility, and biodegradability .
Comparison with Similar Compounds
- Poly(lactic acid)
- Poly(ε-caprolactone)
- Poly(glycolide-co-caprolactone)
- Poly(lactic-co-glycolic acid)
Properties
Molecular Formula |
C12H18O6 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H8O4.C6H10O2/c1-3-5(7)10-4(2)6(8)9-3;7-6-4-2-1-3-5-8-6/h3-4H,1-2H3;1-5H2 |
InChI Key |
ZAJGKKXBKLVSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C.C1CCC(=O)OCC1 |
Synonyms |
(DL-lactide-epsilon-caprolactone) copolymer lactide-caprolactone copolymer lactide-caprolactone copolymer, (3S-cis)-isomer lactide-caprolactone copolymer, (3S-cis)-isomer block copolymer lactide-caprolactone copolymer, block copolymer Neurolac P(LLA-co-CL) PLLACL copolymer poly(L-lactide-co-caprolactone) poly(L-lactide-epsilon-caprolactone) poly(LA-co-CL) poly(lactide-co-epsilon-caprolactone) poly(lactide-epsilon-caprolactone) vivoso |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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